hCA IX Inhibition Potency: 4-Fluorophenyl Carboxylic Acid 6c vs. Unsubstituted Phenyl and Other Aryl Analogues
In a direct head-to-head evaluation of 14 carboxylic acid derivatives (6a–n) against four human carbonic anhydrase isoforms, the 4-fluorophenyl appended derivative 6c [identified as 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid] exhibited the most potent inhibition of hCA IX, with a Ki of 0.7 μM. This represents the highest potency within the entire carboxylic acid sub-series, surpassing analogues bearing unsubstituted phenyl (6a), 4-methylphenyl (6b), 4-chlorophenyl (6d), 4-bromophenyl (6e), and other aryl substituents [1]. The majority of comparator compounds in the series displayed only weak-to-moderate inhibition of hCA I, underscoring the isoform selectivity profile conferred specifically by the 4-fluorophenyl substitution pattern [1].
| Evidence Dimension | Inhibitory potency (Ki) against human carbonic anhydrase isoform IX (hCA IX) |
|---|---|
| Target Compound Data | Ki = 0.7 μM (compound 6c, 4-fluorophenyl carboxylic acid) |
| Comparator Or Baseline | Compound 6a (unsubstituted phenyl): Ki not reported as potent; compound 6b (4-methylphenyl): less potent than 6c; compound 6d (4-chlorophenyl): less potent than 6c. All 13 other carboxylic acid derivatives (6a–b, 6d–n) were less potent than 6c against hCA IX. |
| Quantified Difference | 6c identified as the most potent inhibitor of hCA IX among all 14 carboxylic acid derivatives (6a–n); at least a 1.4-fold improvement over the next most active analogue (based on reported Ki values where 6c = 0.7 μM and the next best was ≥1.0 μM). |
| Conditions | In vitro stopped-flow CO₂ hydration assay; recombinant human CA isoforms I, II, IX, XII; substrate: CO₂; temperature: 20°C; compound dissolved in DMSO. |
Why This Matters
For procurement decisions in oncology-focused medicinal chemistry programmes targeting the tumour microenvironment, the 0.7 μM Ki against hCA IX provides a quantified potency benchmark that unsubstituted phenyl or regioisomeric analogues cannot match, directly reducing the number of synthetic iterations required to achieve a viable lead compound.
- [1] Siwach, K., Rani, M., Vats, L., Giovannuzzi, S., Paul, A.K., Brahma, M., Kumari, N., Maruthi, M., Raghav, N., Supuran, C.T. and Sharma, P.K. (2024), 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Arch. Pharm., 357: e2300372. View Source
